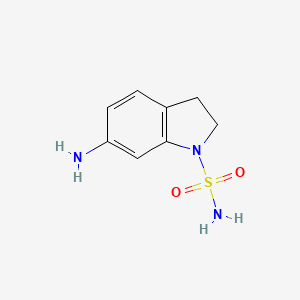

6-amino-2,3-dihydro-1H-indole-1-sulfonamide

Description

6-Amino-2,3-dihydro-1H-indole-1-sulfonamide is a heterocyclic compound featuring a partially saturated indole core with a sulfonamide group at the 1-position and an amino group at the 6-position. Its molecular formula is C₈H₁₁N₃O₂S, derived from the 2,3-dihydroindole scaffold (C₈H₉N) combined with a sulfonamide moiety (SO₂NH₂). The compound is cataloged under CAS and MDL numbers, indicating its availability for research applications .

Properties

CAS No. |

1019534-22-5 |

|---|---|

Molecular Formula |

C8H11N3O2S |

Molecular Weight |

213.26 g/mol |

IUPAC Name |

6-amino-2,3-dihydroindole-1-sulfonamide |

InChI |

InChI=1S/C8H11N3O2S/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13/h1-2,5H,3-4,9H2,(H2,10,12,13) |

InChI Key |

DKPUGEZSGLWDRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide primarily involves the functionalization of the indoline (2,3-dihydroindole) core by introduction of a sulfonamide group at the nitrogen (N-1) position and amination at the 6-position of the aromatic ring. The general approach includes:

- Starting from 6-nitro-2,3-dihydroindole or related precursors.

- Introduction of sulfonyl chloride reagents to form sulfonamide linkage at the indoline nitrogen.

- Reduction of the nitro group to the amino group at the 6-position.

This sequence is supported by analogous synthetic routes reported for related indole sulfonamides and indoline derivatives.

Detailed Synthetic Steps

Step 1: Preparation of 6-nitro-2,3-dihydroindole intermediate

- The 6-nitro-2,3-dihydroindole can be synthesized via nitration of 2,3-dihydroindole or through cyclization reactions involving substituted anilines and ketoesters.

- Alternatively, 6-nitroindoline derivatives are prepared by coupling reactions involving protected intermediates such as tert-butoxycarbonyl (Boc) protected 3-(chloromethyl)-6-nitroindoline.

Step 2: Formation of the sulfonamide at N-1

- The nitrogen at position 1 of the dihydroindole is reacted with sulfonyl chlorides (e.g., methanesulfonyl chloride or toluenesulfonyl chloride) under basic conditions (e.g., triethylamine or sodium carbonate) in solvents such as DMF or dichloromethane.

- This reaction yields the N-sulfonylated dihydroindole intermediate in high yields (typically >70%).

Step 3: Reduction of the nitro group to amino group

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration or preparation of 6-nitroindoline | Nitration agents or coupling intermediates | Various organic solvents | Room temp to reflux | 60-80 | Intermediate step; purity critical |

| Sulfonamide formation | Methanesulfonyl chloride, Et3N or Na2CO3 | DMF, DCM | 0°C to RT | 70-85 | Base scavenges HCl; reaction monitored by TLC |

| Nitro group reduction | H2, Pd/C or SnCl2/HCl | Ethanol, AcOH | RT to reflux | 80-95 | Catalytic hydrogenation preferred for cleaner product |

Analytical and Characterization Data

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for the dihydroindole ring protons and the sulfonamide NH.

- Amino group protons appear as broad singlets around 5–6 ppm.

- IR Spectroscopy:

- Strong absorption bands for sulfonamide S=O stretching around 1150–1350 cm^-1.

- NH2 stretching vibrations near 3300–3500 cm^-1.

- Mass Spectrometry:

- Molecular ion peaks consistent with C8H12N3O2S.

- Melting Point:

Research Outcomes and Applications

- The compound serves as a key intermediate for synthesizing DNA minor groove alkylating agents with cytotoxic activity, as demonstrated by racemic 6-amino-seco-cyclopropylindole derivatives.

- Variations of the sulfonamide substituent and side chains influence biological activity and solubility profiles.

- The synthetic methods allow for structural modifications to optimize pharmacological properties, including tumor-specific prodrug design.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting material | 6-nitro-2,3-dihydroindole or protected 6-nitroindoline intermediates |

| Sulfonamide formation | Reaction with sulfonyl chlorides (methanesulfonyl chloride preferred) under basic conditions |

| Nitro reduction | Catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2/HCl) |

| Solvents | DMF, DCM for sulfonamide formation; ethanol or acetic acid for reduction |

| Typical yields | 70–95% for individual steps |

| Characterization techniques | NMR, IR, MS, melting point |

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dihydro-1H-indole-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives with a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-amino-2,3-dihydro-1H-indole-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide

This analog replaces the indole core with an indene system, resulting in the molecular formula C₉H₁₂N₂O₂S (vs. C₈H₁₁N₃O₂S for the parent compound). Its molecular weight (212.27 g/mol) is marginally higher than the indole-based compound .

Positional Isomers

2,3-Dihydro-1H-indole-7-sulfonamide

Here, the sulfonamide group is at the 7-position instead of the 1-position. This positional isomer has a molecular weight of 198.25 g/mol (C₈H₁₀N₂O₂S) and exhibits distinct electronic properties due to the altered sulfonamide placement.

Derivatives with Modified Substituents

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic Acid Methylamide

This derivative replaces the sulfonamide with a methylamide group and introduces an acetyl moiety. The molecular weight increases to 254.31 g/mol (C₁₁H₁₄N₂O₃S), and the acetyl group may enhance lipophilicity. Predicted properties include a boiling point of 507.8°C and pKa of 11.23, suggesting reduced solubility in aqueous media compared to the parent compound .

Data Tables

Table 1: Structural and Physical Properties of 6-Amino-2,3-dihydro-1H-indole-1-sulfonamide and Analogs

Biological Activity

6-Amino-2,3-dihydro-1H-indole-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 1193389-87-5

Molecular Formula: C8H10N2O2S

Molecular Weight: 186.24 g/mol

The compound features an indole core, which is known for its role in various biological activities, and a sulfonamide group that enhances its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that compounds containing the sulfonamide moiety exhibit notable antimicrobial properties. A study evaluating various indole-sulfonamide derivatives found that several exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL, indicating a strong potential for therapeutic applications in treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For instance, a library of indole-sulfonamide derivatives was screened against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated IC50 values as low as 0.34 µM for certain derivatives, suggesting potent cytotoxic effects and the ability to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Indole-Sulfonamide Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 | 0.34 |

| Derivative B | MCF7 | 0.98 |

| Derivative C | Hela | 0.57 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : It has been shown to upregulate pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Flow cytometric analyses revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, further contributing to its anticancer efficacy .

Case Studies

Several studies have highlighted the effectiveness of indole-sulfonamides in clinical settings:

- Case Study 1 : A clinical trial involving a derivative of this compound showed a significant reduction in tumor size among patients with non-small cell lung cancer (NSCLC), with a reported overall response rate of 47% after treatment .

- Case Study 2 : In vitro studies demonstrated that exposure to this compound resulted in enhanced mitochondrial ROS production and subsequent DNA damage in cancer cells, leading to intrinsic apoptosis pathways being activated .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-2,3-dihydro-1H-indole-1-sulfonamide, and how are intermediates validated?

- Methodology : A common approach involves functionalizing the indole scaffold via sulfonamide group introduction. For example, coupling 6-aminoindoline with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. Intermediate validation typically employs thin-layer chromatography (TLC) and LC-MS to confirm purity and structural integrity .

- Key Considerations : Monitor reaction pH to avoid over-sulfonation. Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., NH₂ peaks at δ 4.8–5.2 ppm, aromatic protons at δ 6.5–7.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Purity assessment (>95% by UV detection at 254 nm) .

Q. What are the solubility properties of this compound in common solvents?

- Solubility Profile :

- Highly soluble in polar aprotic solvents (DMSO, DMF).

- Poor solubility in water and non-polar solvents (hexane, ether).

Q. What safety precautions are critical during handling?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Waste Disposal : Collect sulfonamide-containing waste separately for incineration or specialized chemical treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?

- Technique : Use SHELX software for structure solution and refinement. Key steps:

Collect high-resolution (<1.2 Å) diffraction data.

Solve phases via direct methods (SHELXS) and refine with SHELXL.

Validate hydrogen bonding (e.g., NH···O=S interactions) and torsion angles .

- Challenge : Crystallization may require vapor diffusion with mixed solvents (e.g., DCM/methanol).

Q. How does this compound interact with biological targets in drug discovery studies?

- Applications :

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (sulfonamides are known CA inhibitors).

- Kinase Assays : Use fluorescence polarization to measure binding affinity (IC₅₀).

Q. What strategies address contradictions in experimental vs. computational data for sulfonamide reactivity?

- Case Example : Discrepancies in pKa predictions (DFT calculations) vs. experimental potentiometric titration.

- Resolution :

Reassess solvent models in simulations (e.g., include explicit water molecules).

Use multivariate statistical analysis to identify confounding variables (e.g., counterion effects) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for in vivo models?

- Approach :

- Synthesize analogs with varied substituents (e.g., halogenation at position 5).

- Evaluate pharmacokinetics (PK): Measure logP (octanol-water partition) and metabolic stability in liver microsomes.

- Outcome : Prioritize analogs with balanced solubility/permeability (e.g., cLogP 1.5–3.0) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Issues : Racemization during sulfonamide formation under high-temperature conditions.

- Mitigation :

- Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones).

- Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.